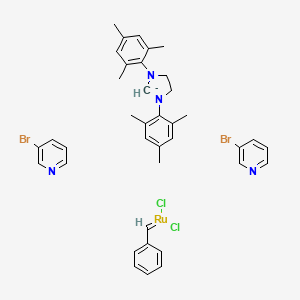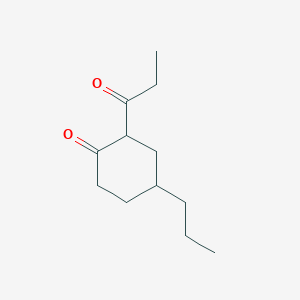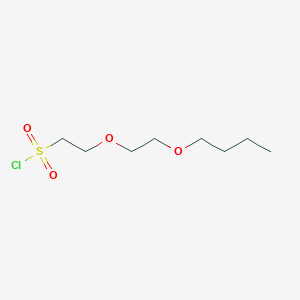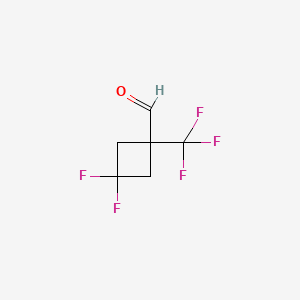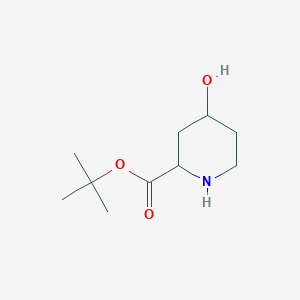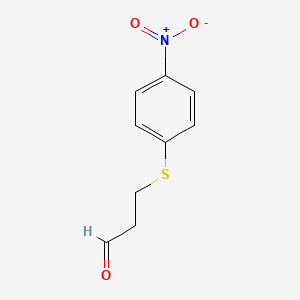
3-((4-Nitrophenyl)thio)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Nitrophenyl)thio)propanal is an organic compound with the molecular formula C9H9NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a propanal group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)thio)propanal typically involves the reaction of 4-nitrothiophenol with 3-chloropropanal under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-nitrothiophenol attacks the electrophilic carbon of the chloropropanal, resulting in the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Nitrophenyl)thio)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 3-((4-Nitrophenyl)thio)propanoic acid
Reduction: 3-((4-Aminophenyl)thio)propanal
Substitution: Various thioether derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-((4-Nitrophenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((4-Nitrophenyl)thio)propanal involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The thioether linkage provides stability and can participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrophenyl)propanal: Similar structure but lacks the thioether linkage.
4-Nitrothiophenol: Contains the nitrophenyl and thiol groups but lacks the propanal group.
Uniqueness
3-((4-Nitrophenyl)thio)propanal is unique due to the presence of both the nitrophenyl and thioether groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H9NO3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-6H,1,7H2 |
Clave InChI |
VULOFWUUQLRYLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


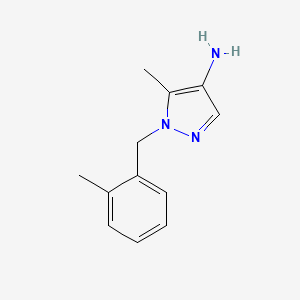
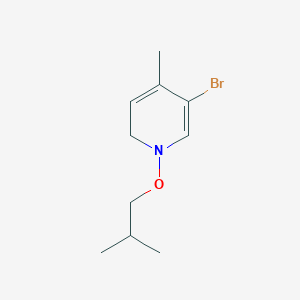
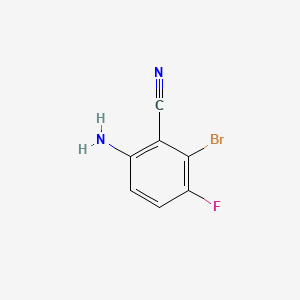
![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
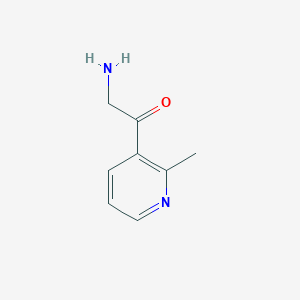
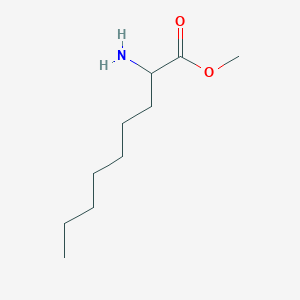
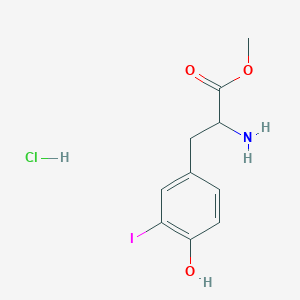
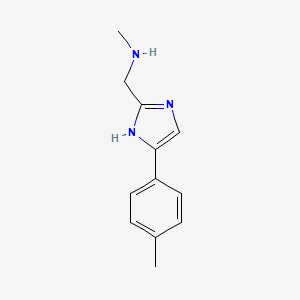
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
